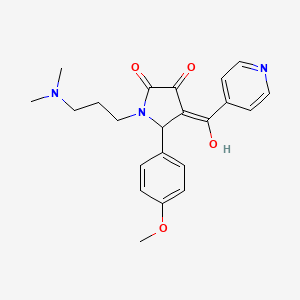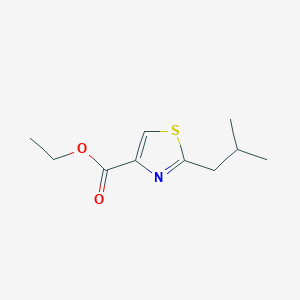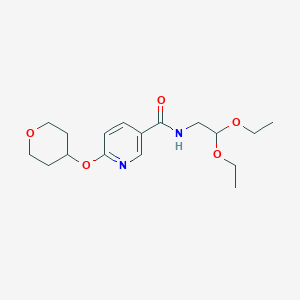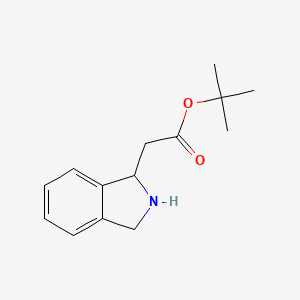![molecular formula C20H22N6 B2439862 N-(3-imidazol-1-ilpropil)-2,5-dimetil-3-fenilpirazolo[1,5-a]pirimidin-7-amina CAS No. 850751-43-8](/img/structure/B2439862.png)
N-(3-imidazol-1-ilpropil)-2,5-dimetil-3-fenilpirazolo[1,5-a]pirimidin-7-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst like aluminum chloride.
Attachment of the Imidazole Moiety:
- The imidazole ring is typically introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable alkyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the imidazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the imidazole ring or the pyrazolo[1,5-a]pyrimidine core, using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique chemical properties.
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They have been used in the development of new drugs and show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways depending on the specific biological activity they exhibit .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be a highly soluble compound in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core:
- Starting with a suitable pyrazole derivative, such as 3,5-dimethylpyrazole, which undergoes cyclization with a formylating agent to form the pyrazolo[1,5-a]pyrimidine core.
- Reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate cyclization.
Comparación Con Compuestos Similares
N-(3-imidazol-1-ylpropyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the phenyl group, which may affect its binding affinity and specificity.
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the imidazole moiety, potentially reducing its ability to interact with metal ions in enzyme active sites.
N-(3-imidazol-1-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: Lacks the methyl groups, which may influence its overall stability and reactivity.
Uniqueness: N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the imidazole and pyrazolo[1,5-a]pyrimidine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and therapeutic applications.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6/c1-15-13-18(22-9-6-11-25-12-10-21-14-25)26-20(23-15)19(16(2)24-26)17-7-4-3-5-8-17/h3-5,7-8,10,12-14,22H,6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHPPJIOVUMFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCCN3C=CN=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2439785.png)
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2439787.png)
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2439788.png)







![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyethyl)urea](/img/structure/B2439802.png)
